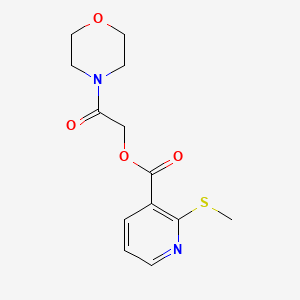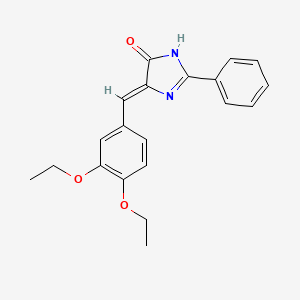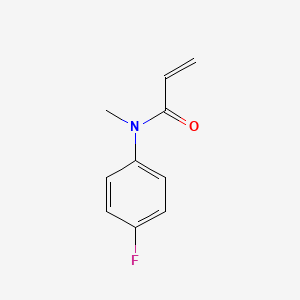![molecular formula C11H12N4O4 B13357850 4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B13357850.png)
4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridinecarboxamide core with methoxy and oxadiazole substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate.
Attachment of the Oxadiazole to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and the pyridine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
科学的研究の応用
5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-4-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
Uniqueness
The uniqueness of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C11H12N4O4 |
|---|---|
分子量 |
264.24 g/mol |
IUPAC名 |
5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N4O4/c1-6-14-10(19-15-6)5-13-11(17)7-3-8(16)9(18-2)4-12-7/h3-4H,5H2,1-2H3,(H,12,16)(H,13,17) |
InChIキー |
XZYCQMFYTZWSHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=O)C(=CN2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)


![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)

![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)

![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357818.png)
![2-Methyl-3-(6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13357821.png)

![6-(3,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357832.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357842.png)
